molecular formula C16H28N4O3 B14484241 L-Prolyl-L-leucyl-L-prolinamide CAS No. 65126-64-9

L-Prolyl-L-leucyl-L-prolinamide

Cat. No.: B14484241
CAS No.: 65126-64-9
M. Wt: 324.42 g/mol
InChI Key: JTWUDUZIJUUMNR-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-leucyl-L-prolinamide is a synthetic tripeptide composed of L-proline, L-leucine, and a terminal prolinamide residue. Its structure (linear sequence: Pro-Leu-Pro-NH₂) confers unique conformational stability due to the cyclic nature of proline residues, which restrict peptide backbone flexibility .

Properties

CAS No.

65126-64-9

Molecular Formula

C16H28N4O3

Molecular Weight

324.42 g/mol

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H28N4O3/c1-10(2)9-12(19-15(22)11-5-3-7-18-11)16(23)20-8-4-6-13(20)14(17)21/h10-13,18H,3-9H2,1-2H3,(H2,17,21)(H,19,22)/t11-,12-,13-/m0/s1

InChI Key

JTWUDUZIJUUMNR-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-prolinamide involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships or develop new therapeutic agents .

Scientific Research Applications

L-Prolyl-L-leucyl-L-prolinamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating hormone release and its effects on cellular processes.

    Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

L-Prolyl-L-leucyl-L-prolinamide acts as a GnRH agonist, binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid levels. continuous administration results in the downregulation of GnRH receptors, ultimately suppressing the release of LH and FSH and reducing gonadal steroid production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Prolyl-L-leucyl-L-prolinamide with structurally or functionally related peptides, emphasizing molecular features, biological activity, and pharmacokinetic challenges:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity Key Findings References
This compound C₁₆H₂₇N₅O₃* ~337.4 Linear tripeptide with terminal amide Potential neuromodulatory effects (inferred from analogs) Limited direct data; structural analogs suggest challenges in oral absorption and metabolic stability
L-Prolyl-L-leucyl-glycine amide (PLG) C₁₃H₂₃N₃O₄ 285.3 Glycine replaces prolinamide Tested in Parkinson’s disease; modest reduction in levodopa-induced dyskinesias Poor oral bioavailability due to intestinal absorption issues; higher doses ineffective
Cyclo(Leucyl-prolyl) C₁₁H₁₈N₂O₂ 210.3 Cyclic dipeptide Enhanced conformational stability Used in biomarker studies; potential for improved metabolic resistance
5-Oxo-L-prolyl-L-threonyl-L-prolinamide C₁₆H₂₆N₄O₅ 354.4 Oxo modification at proline Unclear bioactivity; structural similarity to collagen-derived peptides No clinical data; hypothesized to influence protein-protein interactions
N-Acetylglycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolinamide C₃₄H₅₈N₈O₈ 706.9 Extended peptide chain with acetylation Likely protease substrate or inhibitor (theoretical) No direct therapeutic data; used in synthetic peptide research

*Molecular formula and weight for this compound inferred from analogs (e.g., ).

Key Comparative Insights:

Structural Modifications and Bioactivity :

  • Substitution of the terminal residue (e.g., glycine in PLG vs. prolinamide) significantly impacts pharmacokinetics. PLG showed dose-dependent trends in Parkinson’s trials but failed at higher doses due to absorption limitations .
  • Cyclic peptides like cyclo(Leucyl-prolyl) exhibit greater metabolic stability than linear analogs, making them preferable for biomarker applications .

Bioavailability Challenges: Oral administration of tripeptides like PLG and this compound is hindered by rapid degradation and poor absorption. Intravenous delivery may improve efficacy, as suggested for PLG .

Functional Group Effects: The 5-oxo modification in 5-Oxo-L-prolyl-L-threonyl-L-prolinamide may alter hydrogen bonding or receptor affinity compared to non-oxidized variants, though clinical relevance remains unproven .

Complexity vs. Specificity :

  • Extended peptides (e.g., N-acetylglycyl-L-valyl-...-prolinamide) offer higher specificity for targets like proteases but face challenges in synthesis and delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.